molecular formula C16H13BN2O2 B11843990 (2,4-Diphenylpyrimidin-5-yl)boronic acid

(2,4-Diphenylpyrimidin-5-yl)boronic acid

Cat. No.: B11843990
M. Wt: 276.1 g/mol
InChI Key: OVGKFXQLNLFGJI-UHFFFAOYSA-N
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Description

(2,4-Diphenylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring substituted with two phenyl groups at the 2 and 4 positions. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diphenylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or triflate in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods: Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This approach allows for efficient synthesis with high throughput and minimal reaction times . Additionally, photoinduced borylation methods have been developed, enabling the synthesis of boronic acids and esters under metal-free conditions .

Chemical Reactions Analysis

Types of Reactions: (2,4-Diphenylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or triethylamine, used to facilitate the reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(2,4-Diphenylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2,4-Diphenylpyrimidin-5-yl)boronic acid is unique due to its dual phenyl substitution on the pyrimidine ring, which provides enhanced stability and reactivity in various chemical reactions. This makes it a valuable compound for the synthesis of complex organic molecules and for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H13BN2O2

Molecular Weight

276.1 g/mol

IUPAC Name

(2,4-diphenylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C16H13BN2O2/c20-17(21)14-11-18-16(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11,20-21H

InChI Key

OVGKFXQLNLFGJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Origin of Product

United States

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